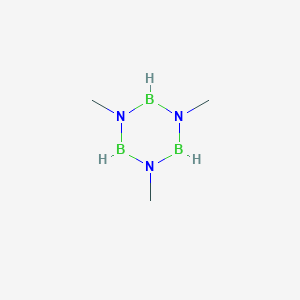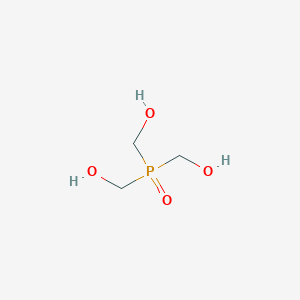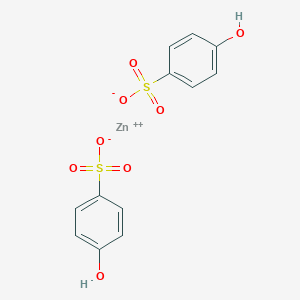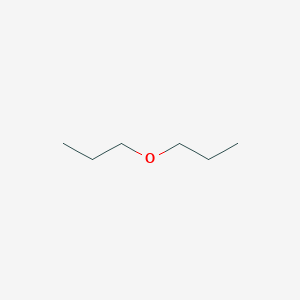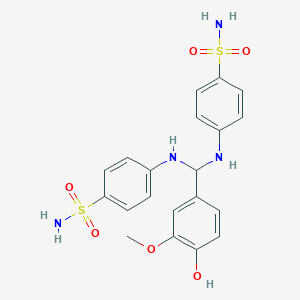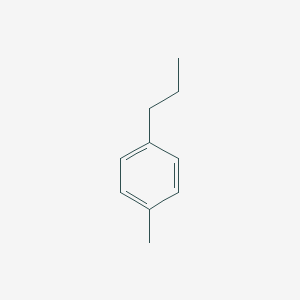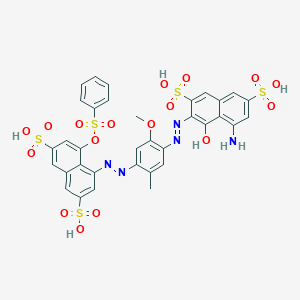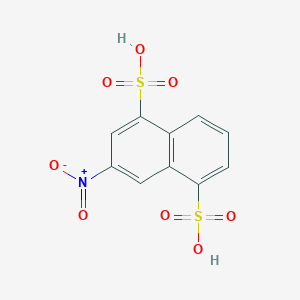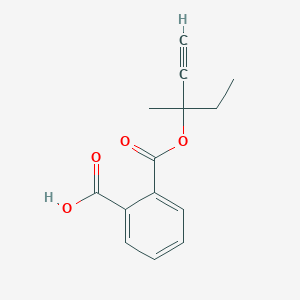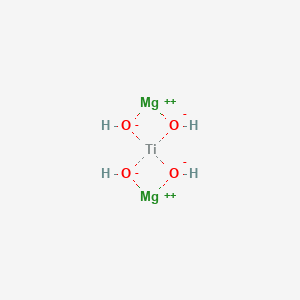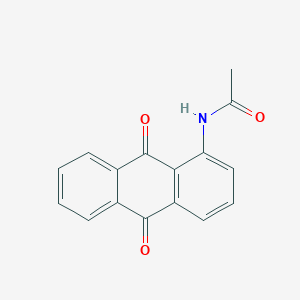
N-Anthraquinon-1-ylacetamide
Descripción general
Descripción
N-Anthraquinon-1-ylacetamide (AQAA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of anthraquinone, which is a naturally occurring organic compound found in many plants. AQAA has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of N-Anthraquinon-1-ylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-Anthraquinon-1-ylacetamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, N-Anthraquinon-1-ylacetamide has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Efectos Bioquímicos Y Fisiológicos
N-Anthraquinon-1-ylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-Anthraquinon-1-ylacetamide has been shown to induce DNA damage and cell cycle arrest, leading to apoptosis. In inflammatory cells, N-Anthraquinon-1-ylacetamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In neurons, N-Anthraquinon-1-ylacetamide has been shown to protect against oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Anthraquinon-1-ylacetamide has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using simple methods and can be stored for long periods without degradation. However, N-Anthraquinon-1-ylacetamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful dosing and safety precautions should be taken when working with N-Anthraquinon-1-ylacetamide in lab experiments.
Direcciones Futuras
There are several future directions for research on N-Anthraquinon-1-ylacetamide. One area of interest is the development of N-Anthraquinon-1-ylacetamide derivatives with improved potency and selectivity. Another area of interest is the investigation of N-Anthraquinon-1-ylacetamide in combination with other drugs or therapies for cancer and inflammatory diseases. Additionally, the potential neuroprotective effects of N-Anthraquinon-1-ylacetamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's, warrant further investigation.
Aplicaciones Científicas De Investigación
N-Anthraquinon-1-ylacetamide has been studied for its potential applications in various fields, including cancer research, anti-inflammatory therapy, and neuroprotection. In cancer research, N-Anthraquinon-1-ylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In anti-inflammatory therapy, N-Anthraquinon-1-ylacetamide has been shown to reduce inflammation and oxidative stress. In neuroprotection, N-Anthraquinon-1-ylacetamide has been shown to protect neurons from damage and improve cognitive function.
Propiedades
Número CAS |
3274-19-9 |
|---|---|
Nombre del producto |
N-Anthraquinon-1-ylacetamide |
Fórmula molecular |
C16H11NO3 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
N-(9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C16H11NO3/c1-9(18)17-13-8-4-7-12-14(13)16(20)11-6-3-2-5-10(11)15(12)19/h2-8H,1H3,(H,17,18) |
Clave InChI |
WDJHNJSBPXRITJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Otros números CAS |
3274-19-9 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

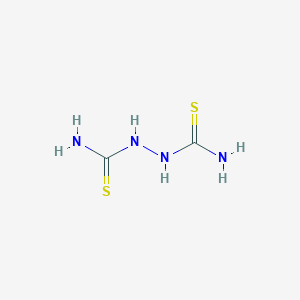
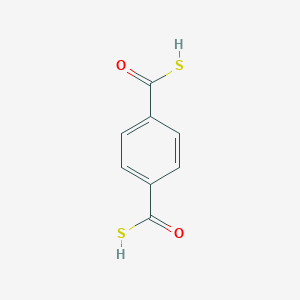
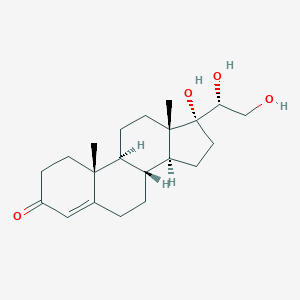
![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
